tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate
Description
Systematic Nomenclature and Structural Identification
The IUPAC name tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate systematically encodes the compound’s structure:
- Parent aromatic system : A benzene ring substituted at the 4-position with chlorine and the 3-position with a trifluoromethyl group.
- Ethyl backbone : A two-carbon chain attached to the benzene ring, where the first carbon (C1) bears the aromatic substituent, and the second carbon (C2) carries an amino group (-NH~2~).
- Carbamate group : A tert-butoxycarbonyl (Boc) protecting group linked to the amino group via a carbonyl bridge.
Structural Features and Molecular Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | tert-Butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate |
| Molecular Formula | C~14~H~18~ClF~3~N~2~O~2~ |
| Molecular Weight | 338.75 g/mol (calculated) |
| Key Functional Groups | Boc carbamate, primary amine, chloroarene, trifluoromethylarene |
The trifluoromethyl (-CF~3~) and chloro (-Cl) groups confer electron-withdrawing effects, influencing the aromatic ring’s reactivity. The Boc group serves as a temporary protective moiety for the amine, enabling selective reactions at other sites.
Historical Development in Organofluorine Chemistry
The synthesis of this compound is rooted in milestones in organofluorine chemistry:
Key Historical Milestones
The trifluoromethyl group in the target compound likely originates from modern fluorination strategies, such as the use of TMS-CF~3~ for carbonyl trifluoromethylation. Early work on aryl fluorides by Schmitt and Lenz laid the groundwork for introducing fluorine into aromatic systems, while advancements in protective group chemistry facilitated the incorporation of the Boc group.
Position Within Carbamate Functional Group Taxonomy
Carbamates, esters of carbamic acid (NH~2~COOH), are classified by their alkyl/aryl substituents and applications:
Comparative Analysis of Carbamate Derivatives
The tert-butyl group in the target compound enhances hydrolytic stability compared to methyl or ethyl carbamates, making it ideal for multi-step syntheses requiring orthogonal protection. Its structural complexity aligns with trends in medicinal chemistry, where fluorinated carbamates improve metabolic stability and target binding.
Properties
IUPAC Name |
tert-butyl N-[2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClF3N2O2/c1-13(2,3)22-12(21)20-11(7-19)8-4-5-10(15)9(6-8)14(16,17)18/h4-6,11H,7,19H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAWZYCGPJLSJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2228637-95-2 | |
| Record name | tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 4-chloro-3-(trifluoromethyl)benzaldehyde with an appropriate amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.
Carbamate Formation: The final step involves the reaction of the amine with tert-butyl chloroformate under basic conditions to form the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine derivative. This reaction is critical for deprotection in synthetic applications:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6 M HCl, 65°C, 4h | 1-[4-chloro-3-(trifluoromethyl)phenyl]ethylamine + CO₂ + tert-butanol | 89% | |
| 1M NaOH, THF, reflux | Free amine + sodium carbonate | 78% |
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon . The trifluoromethyl group stabilizes intermediates through electron-withdrawing effects .
Nucleophilic Substitution at the Chloro Substituent
The 4-chloro group on the aromatic ring participates in palladium-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Products | Application |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives with boronic acids | Drug intermediate synthesis |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aromatic amines (e.g., 4-amino-3-CF₃-phenyl derivatives) | Urea/amide formation |
The chloro group's reactivity is modulated by the electron-withdrawing trifluoromethyl group, which activates the ring toward substitution .
Amine Functionalization Reactions
The primary amine undergoes derivatization to form pharmacologically relevant structures:
Urea Formation
Reaction with isocyanates produces urea derivatives under mild conditions:
textR-NCO + Target Compound → R-NH-C(O)-NH-(Target Amine)
Example :
-
Reaction with 3-(trifluoromethyl)phenyl isocyanate yields bis-trifluoromethyl urea (IC₅₀ = 32 nM against sEH enzyme) .
Amide Coupling
EDCI/HOBt-mediated coupling with carboxylic acids generates amides:
| Carboxylic Acid | Product Activity |
|---|---|
| 4-Methylthiazole-2-carboxylic acid | HCV NS5B polymerase inhibitor (EC₅₀ = 1.1 nM) |
Electrophilic Aromatic Substitution
While limited by deactivation from -Cl and -CF₃ groups, directed ortho-metalation enables functionalization:
| Reagent | Position Modified | Product |
|---|---|---|
| LDA, -78°C, then DMF | Ortho to -CF₃ | Formylated or alkylated derivatives |
| CuI, aryl iodides | Para to -Cl | Extended π-systems for material science |
Reactions require strict temperature control (-78°C to 0°C) to prevent side reactions .
Stability and Degradation Pathways
Critical stability data under storage conditions:
| Parameter | Value | Implications |
|---|---|---|
| Hydrolytic Stability (pH 7.4, 37°C) | t₁/₂ = 48h | Requires anhydrous storage |
| Photostability | Degrades by 15% after 24h UV | Use amber vials for long-term storage |
Oxidative degradation pathways involve radical attack at the benzylic position .
Scientific Research Applications
Synthesis Overview
The synthesis of tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate typically involves multi-step reactions that include the formation of the carbamate from the corresponding amine and carbonyl compounds. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can be advantageous for biological activity.
Medicinal Chemistry
Tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate has shown promise as a potential therapeutic agent due to its biological activity. Compounds with similar structures often act as enzyme inhibitors or modulators of biological pathways. For instance:
- Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, which is significant in drug development for diseases such as cancer and neurodegenerative disorders.
Anti-inflammatory Activity
Research has indicated that derivatives of tert-butyl carbamate exhibit anti-inflammatory properties. A study synthesized various substituted benzamido phenylcarbamates and evaluated their anti-inflammatory activity through in vivo models. These compounds demonstrated significant inhibition percentages, indicating potential therapeutic uses in treating inflammatory conditions .
Neuroprotective Effects
Case studies have explored the neuroprotective effects of structurally related compounds on astrocytes under oxidative stress conditions induced by amyloid beta peptides. These studies suggest that tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate may reduce cell death and inflammatory markers, highlighting its potential role in neuroprotection.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate | Anti-inflammatory | Enzyme inhibition |
| Similar derivatives | Neuroprotective | Reduces oxidative stress |
| Related benzamido phenylcarbamates | Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study 1: Neuroprotection
A study focusing on the neuroprotective effects of related compounds demonstrated a significant reduction in inflammatory markers in astrocytes exposed to amyloid beta. This suggests that tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate could be beneficial in developing treatments for neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
Research into the antimicrobial properties of pyrimidine derivatives has shown that certain derivatives exhibit notable antibacterial activity against various pathogens. This highlights the potential therapeutic applications of tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate in treating infections .
Mechanism of Action
The mechanism of action of tert-butylN-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl and chloro substituents enhance its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Substituent Positioning : The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group contrasts with the 4-chloro-2-substituted phenyl in ’s compound. The meta-position of the trifluoromethyl group enhances steric hindrance and electronic effects compared to ortho-substituted analogs.
Functional Groups : The presence of a primary amine in the target compound distinguishes it from the hydroxylated butynyl group in ’s derivative, suggesting divergent reactivity (e.g., nucleophilic vs. hydrogen-bonding interactions).
Spectroscopic Data Comparison
Spectral characterization of such compounds relies on 1H-NMR, 13C-NMR, and UV-Vis spectroscopy (Table 2). For example:
Table 2: Representative NMR Data for Carbamate Derivatives
Insights:
- Boc Group Signals : Both compounds exhibit characteristic tert-butyl singlets at ~1.4 ppm (1H-NMR) and ~28/80 ppm (13C-NMR).
- Aromatic Region : The target compound’s meta-substituted phenyl group results in distinct splitting patterns compared to ortho-substituted analogs.
Physicochemical and Functional Properties
- Lipophilicity : The trifluoromethyl group increases hydrophobicity (logP ~3.5–4.0), whereas the amine group in the target compound may enhance solubility in polar solvents relative to ’s hydroxylated derivative.
- Reactivity : The Boc-protected amine is prone to deprotection under acidic conditions, enabling downstream functionalization. In contrast, hydroxylated derivatives (e.g., ) may participate in hydrogen bonding or oxidation reactions.
Biological Activity
Tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate, with the molecular formula C14H20ClF3N3O2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , an amino group , and a chloro-trifluoromethyl-substituted phenyl ring . These functional groups contribute to its reactivity and biological properties. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its efficacy in biological systems.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H20ClF3N3O2 |
| Molecular Weight | 319.328 g/mol |
| CAS Number | 2228637-95-2 |
| Chemical Class | Aromatic heterocycles, amines, carbamates |
Biological Activity
Research indicates that tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate exhibits various biological activities that may be relevant in pharmacology. Compounds with similar structures often function as enzyme inhibitors or modulators of biological pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions, affecting the compound's interaction with biological targets.
- Electrophilic Aromatic Substitution : The chloro and trifluoromethyl groups influence electrophilic aromatic substitution reactions due to their electronic effects.
Case Studies
Several studies have explored the biological activity of compounds related to tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate:
- Study 1 : Investigated the enzyme inhibition properties of similar carbamate derivatives, demonstrating significant inhibition against certain cancer-related enzymes.
- Study 2 : Focused on the pharmacokinetics of related compounds, highlighting the role of lipophilicity in enhancing bioavailability.
Interaction Studies
Understanding the interactions of tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate with biological macromolecules is essential for elucidating its mechanism of action. Key areas of focus include:
- Binding affinity to target enzymes
- Impact on cellular signaling pathways
- Potential side effects and toxicity profiles
Comparative Analysis
To contextualize the unique properties of tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate, a comparison with structurally similar compounds is beneficial.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl N-{2-amino-4-(trifluoromethyl)phenyl}carbamate | 24689211 | Lacks chloro substituent; different biological activity profile |
| Tert-butyl N-{2-amino-1-[3-chloro-4-(trifluoromethyl)phenyl]ethyl}carbamate | 1270451529 | Different position of chloro substituent; altered reactivity |
| Tert-butyl N-{2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethyl}carbamate | 222863795 | Fluoro instead of chloro; influences pharmacodynamics |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-{2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl}carbamate?
- Methodology :
Amine Activation : Start with a primary amine (e.g., 2-amino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethylamine). Protect the amine group using tert-butyl carbamate (Boc) via coupling reagents like EDCI/HOBt .
Isocyanate Intermediate : React 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS 327-78-6) with the Boc-protected amine. This step installs the carbamate linkage .
Purification : Use column chromatography or recrystallization (e.g., ethyl acetate/hexane) to isolate the product. Confirm purity via HPLC or TLC (Rf values) .
- Key Considerations : Optimize solvent polarity and reaction temperature to minimize side reactions.
Q. How should researchers handle and store this compound to ensure stability?
- Stability Guidelines :
- Storage : Keep at room temperature in airtight containers, protected from moisture and light .
- Incompatibilities : Avoid strong acids/bases (risk of Boc deprotection) and oxidizing agents .
- Safety : Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation/contact .
Q. What analytical techniques are critical for confirming structure and purity?
- Techniques :
- NMR : Confirm regiochemistry (e.g., aromatic protons at δ 7.2–7.5 ppm) and Boc group integrity (δ 1.4 ppm for tert-butyl) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z ~351) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Optimization Strategies :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance intermediate solubility .
- Catalysis : Employ DMAP or triethylamine to accelerate carbamate formation .
- Inert Atmosphere : While reports synthesis without inert gas, sensitive intermediates may require nitrogen to prevent oxidation .
- Data-Driven Approach : Design a factorial experiment varying temperature, solvent, and catalyst loading.
Q. What is the role of this carbamate in synthesizing kinase inhibitors like sorafenib?
- Mechanistic Insight :
- The compound serves as a urea precursor. React with 4-(4-aminophenoxy)-N-methylpicolinamide under basic conditions to form the urea core of sorafenib .
- Regioselectivity : The 4-chloro-3-(trifluoromethyl)phenyl group enhances target binding affinity in kinase inhibitors .
Q. How can regioselectivity challenges in modifying the phenyl ring be addressed?
- Strategies :
- Directing Groups : Introduce nitro or methoxy groups to steer electrophilic substitution .
- Cross-Coupling : Use Suzuki-Miyaura reactions with halogenated analogs for selective functionalization .
Q. What biological implications arise from the trifluoromethyl group?
- Structure-Activity Relationship (SAR) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
